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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B3432809 Get Quote

An In-depth Examination of the Infrared and Nuclear Magnetic Resonance Spectroscopic Data

of a Key Long-Chain Fatty Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
tetradecanol, a saturated fatty alcohol with significant applications in the pharmaceutical,

cosmetic, and chemical industries. For researchers, scientists, and drug development

professionals, a thorough understanding of the structural and analytical characteristics of such

compounds is paramount. This document presents a detailed analysis of the infrared (IR) and

nuclear magnetic resonance (NMR) spectra of 1-tetradecanol, complete with data tables,

experimental protocols, and a visual workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-tetradecanol is characterized by the presence of a prominent

hydroxyl (-OH) group and a long aliphatic chain.

Table 1: Infrared (IR) Absorption Data for 1-Tetradecanol
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3320 Strong, Broad O-H Stretch Hydroxyl (-OH)

~2914 Strong
C-H Asymmetric

Stretch
Methylene (-CH₂)

~2855 Strong
C-H Symmetric

Stretch
Methylene (-CH₂)

~1462 Medium C-H Bend (Scissoring) Methylene (-CH₂)

~1026 Medium C-O Stretch Primary Alcohol

Data compiled from various spectroscopic databases and literature sources.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for the complete

structural elucidation of 1-tetradecanol.

¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 1-tetradecanol is relatively simple, reflecting the repeating

methylene units in its long alkyl chain. The key signals correspond to the terminal methyl group,

the methylene group adjacent to the hydroxyl group, the bulk methylene groups, and the

hydroxyl proton itself.

Table 2: ¹H NMR Spectroscopic Data for 1-Tetradecanol (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/14%3A_NMR_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons
https://www.benchchem.com/product/b3432809?utm_src=pdf-body
https://www.benchchem.com/product/b3432809?utm_src=pdf-body
https://www.benchchem.com/product/b3432809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH (C1)

~1.57 Multiplet 2H -CH₂-CH₂-OH (C2)

~1.26 Broad Singlet ~22H -(CH₂)₁₁- (C3-C13)

~0.88 Triplet 3H -CH₃ (C14)

Note: Specific J-coupling constants for 1-tetradecanol were not explicitly available in the

surveyed literature. The multiplicities are reported as observed in typical spectra. The chemical

shift of the -OH proton can vary depending on concentration and temperature and may appear

as a broad singlet.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the 1-
tetradecanol molecule. Due to the symmetry of the long alkyl chain, several of the central

carbon signals overlap.

Table 3: ¹³C NMR Spectroscopic Data for 1-Tetradecanol (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~63.1 C1 (-CH₂-OH)

~32.8 C2

~31.9 C12

~29.7 C4-C11 (overlapping signals)

~29.4 C3

~25.8 C13

~22.7 -

~14.1 C14 (-CH₃)
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Data compiled from various spectroscopic databases.

Experimental Protocols
The following are detailed methodologies for obtaining the IR and NMR spectra of 1-
tetradecanol.

Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 1-tetradecanol using the Attenuated Total

Reflectance (ATR) technique.

Materials and Equipment:

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

1-Tetradecanol (solid)

Spatula

Lint-free wipes

Isopropyl alcohol or ethanol for cleaning

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics.

Background Scan:

Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropyl

alcohol and allow it to dry completely.

Acquire a background spectrum. This will account for any atmospheric CO₂ and water

vapor, as well as any intrinsic signals from the ATR crystal.

Sample Application:
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Place a small amount of solid 1-tetradecanol onto the center of the ATR crystal using a

clean spatula.

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good

contact between the solid and the crystal surface.

Spectrum Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

Perform a baseline correction and ATR correction if necessary using the spectrometer's

software.

Label the significant peaks corresponding to the functional groups of 1-tetradecanol.

Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal

thoroughly with a solvent-moistened, lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-tetradecanol.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

High-quality 5 mm NMR tubes

Deuterated chloroform (CDCl₃)

1-Tetradecanol
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Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-tetradecanol for ¹H NMR (or 50-100 mg

for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently warm the vial if necessary to fully dissolve the solid 1-tetradecanol, as it is a waxy

solid at room temperature.

Vortex the solution to ensure it is homogeneous.

Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer's autosampler or manually insert it into the

magnet.

¹H NMR Acquisition:

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters, including pulse width, acquisition time, and

relaxation delay.

Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Set the acquisition parameters. A longer relaxation delay (e.g., 2-5 seconds) and a larger

number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to its lower

natural abundance and sensitivity.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the spectra and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks in both spectra to the corresponding atoms in the 1-tetradecanol
structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a chemical compound like 1-tetradecanol.
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Data Acquisition
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-tetradecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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